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Abstract
1-Methylindoline, also known as N-methylindoline, is a heterocyclic amine that serves as a

pivotal structural motif in medicinal chemistry and materials science. As the saturated analog of

the aromatic 1-methylindole, its distinct three-dimensional conformation and chemical

properties make it a valuable building block for designing complex molecular architectures. This

guide provides an in-depth examination of 1-methylindoline, covering its fundamental

chemical identity, physicochemical properties, synthetic methodologies, and key applications.

By synthesizing data from established chemical literature and supplier documentation, this

document aims to be an essential resource for professionals leveraging this compound in their

research and development endeavors.

Compound Identification and Molecular Structure
1-Methylindoline is structurally defined by a benzene ring fused to a five-membered nitrogen-

containing ring, where the nitrogen atom is substituted with a methyl group and the C2-C3

bond is saturated. This saturation imparts a non-planar geometry, distinguishing it from its

aromatic counterpart, 1-methylindole.

Caption: Molecular Structure of 1-Methylindoline.
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The core chemical and identifying information for 1-methylindoline is summarized in the table

below.

Identifier Value Source(s)

Molecular Formula C₉H₁₁N [1][2][3][4]

Molecular Weight 133.19 g/mol [1][3][5]

IUPAC Name 1-methyl-2,3-dihydroindole [1][3]

CAS Number 824-21-5 [1][4][5]

Synonyms
N-Methylindoline, 1-Methyl-

2,3-dihydro-1H-indole
[1][3][4]

PubChem CID 55830 [1][3]

InChIKey
FIRXFHJQGIIJDB-

UHFFFAOYSA-N
[1][3]

Physicochemical Properties
The physical properties of 1-methylindoline are critical for its handling, purification, and

application in various reaction conditions. It exists as a liquid with a characteristic odor.

Property Value Source(s)

Appearance Light yellow to yellow liquid [5]

Boiling Point
223.6 °C at 760 mmHg 100-

102 °C at 14 Torr
[1][4][5]

Density 1.027 g/cm³ [1][4]

Flash Point 80.9 °C [1][4]

Storage Temperature 2-8°C, Sealed in dry conditions [5][6]

Synthesis and Purification
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Synthetic Strategy: Direct N-Alkylation
A robust and common method for the synthesis of 1-methylindoline is the direct N-methylation

of indoline. This approach is favored for its high efficiency and the commercial availability of the

indoline precursor. The reaction involves the deprotonation of the secondary amine of indoline

with a suitable base, followed by nucleophilic attack on a methylating agent like methyl iodide

or dimethyl sulfate.

Expert Insight: The choice of base and solvent is crucial. A non-nucleophilic base such as

sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is ideal to prevent side

reactions. The use of a phase-transfer catalyst can also be effective in biphasic systems.
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Caption: Workflow for the Synthesis of 1-Methylindoline.
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Experimental Protocol: N-Methylation of Indoline
This protocol describes a laboratory-scale synthesis of 1-methylindoline. All operations should

be performed in a well-ventilated fume hood.

Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add anhydrous tetrahydrofuran (THF, 100 mL).

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.

Substrate Addition: Slowly add indoline (1.0 equivalent) dropwise via syringe. Allow the

mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise, keeping the temperature at

0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to

room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of

the starting material.

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium

chloride (NH₄Cl) solution at 0 °C until no further gas evolution is observed.

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude product is purified by vacuum distillation to yield 1-methylindoline as

a light-yellow oil.[1][4][5]

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR

spectroscopy to ensure the absence of starting material and over-alkylated quaternary

ammonium salts.

Spectroscopic Characterization (Predicted)
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While direct experimental spectra are best obtained on a specific sample, the expected NMR

signals for 1-methylindoline can be predicted based on its structure.

¹H NMR:

Aromatic Protons: Four distinct signals are expected in the aromatic region (~6.5-7.5

ppm), corresponding to the four protons on the benzene ring. Their multiplicities will

depend on their coupling relationships (e.g., doublets, triplets).

Aliphatic Protons (C2 & C3): Two signals, each integrating to 2H, are expected for the

methylene groups of the five-membered ring. These will likely appear as triplets around

~3.0-3.5 ppm due to vicinal coupling with each other.

N-Methyl Protons: A sharp singlet integrating to 3H is expected for the N-CH₃ group,

typically appearing upfield around ~2.7-3.0 ppm.

¹³C NMR:

Nine distinct signals are expected.

Aromatic Carbons: Six signals in the aromatic region (~110-155 ppm).

Aliphatic Carbons: Two signals for the C2 and C3 carbons in the aliphatic region (~30-60

ppm).

N-Methyl Carbon: One signal for the N-CH₃ carbon, typically in the range of ~35-45 ppm.

Reactivity and Applications in Drug Development
The 1-methylindoline scaffold is of significant interest to medicinal chemists due to its unique

combination of an aromatic system and a saturated, N-alkylated heterocyclic ring.

Core Reactivity
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (e.g.,

nitration, halogenation, Friedel-Crafts reactions). The position of substitution is directed by

the electron-donating nature of the fused amine ring system, typically favoring the 5- and 7-

positions.
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Tertiary Amine: The nitrogen atom is basic and can be protonated or quaternized. Its lone

pair influences the electron density of the aromatic ring.

Role as a Bioisostere and Scaffold
In drug design, replacing an aromatic ring system (like indole) with its saturated counterpart

(indoline) is a common strategy to modulate physicochemical properties. This substitution can:

Increase Three-Dimensionality: Moving from a flat indole to a puckered indoline scaffold can

improve binding affinity by allowing for better shape complementarity with a protein's active

site.

Improve Solubility: Saturated heterocycles are often more soluble in aqueous media than

their aromatic analogs.

Alter Metabolic Profile: Saturation of the C2-C3 bond removes a potential site of oxidative

metabolism, which can improve the compound's pharmacokinetic profile.

Core Scaffold

Chemical Modifications Target Applications

1-Methylindoline
(C₉H₁₁N)

Aromatic Substitution
(Position 5, 7)Functionalize

Further N-Alkylation
(Quaternization)

React
Ring ModificationModify

Kinase Inhibitors

CNS Agents

PET Imaging Agents

Click to download full resolution via product page

Caption: 1-Methylindoline as a versatile scaffold for drug discovery.

While direct applications for 1-methylindoline are specific to proprietary development

programs, its close analog, 1-methylindole, is a known reactant for preparing pharmaceutically

active compounds, including non-receptor tyrosine kinase (Src kinase) inhibitors and PET
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agents for imaging protein kinase C and glycogen synthase kinase-3.[7] The indoline core is a

privileged structure found in numerous FDA-approved drugs, and N-methylation is a key step in

optimizing lead compounds.

Safety and Handling
1-Methylindoline is classified as a hazardous chemical and must be handled with appropriate

precautions.

GHS Classification: Warning.[1]

Hazard Statements:

H227: Combustible liquid.[1]

H315: Causes skin irritation.[1][8]

H319: Causes serious eye irritation.[1][8]

H335: May cause respiratory irritation.[1][8]

Precautionary Measures:

Handling: Use only in a well-ventilated area or outdoors.[8] Avoid breathing dust, fumes,

gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8] Wear protective

gloves, protective clothing, eye protection, and face protection.[8]

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Store

locked up.[8] Recommended storage is at 2-8°C.[5][6]

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If

on skin, wash with plenty of soap and water.[8] If inhaled, remove the person to fresh air.

[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

